N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}thiophene-2-sulfonamide
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Overview
Description
The compound “N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}thiophene-2-sulfonamide” is a complex organic molecule that contains several functional groups, including a pyridine ring, a pyrazole ring, and a sulfonamide group . These functional groups are common in many biologically active compounds and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement and connectivity of its atoms. The presence of aromatic rings (pyridine and pyrazole) would contribute to the compound’s stability and reactivity . The sulfonamide group could form hydrogen bonds, influencing the compound’s solubility and interaction with biological targets .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The pyridine and pyrazole rings could undergo electrophilic substitution reactions, while the sulfonamide group could participate in hydrolysis or condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of aromatic rings and a sulfonamide group could affect its polarity, solubility, and stability .Scientific Research Applications
- Research : Derivatives of (2-aminopyrimidin-4-yl)(pyridin-4-yl)methanone were synthesized and evaluated against a panel of protein kinases. The planar pyrido[3,4-g]quinazoline tricyclic system was crucial for maintaining protein kinase inhibitory potency .
- Research : These compounds exhibited highly immunosuppressive activity, making them potential lead candidates for immunosuppressant agents .
- Research : These compounds were evaluated for antiproliferative activity against various human cancer cell lines. Notably, they showed promising effects against lung, breast, colon, prostate, and liver cancer cells .
- Research : These compounds were tested for antifungal activity. The inhibition zone and minimum inhibitory concentration (MIC) were recorded .
Protein Kinase Inhibition
Immunosuppressive Activity
Anticancer Properties
Antifungal Activity
Conversion to N-Heterocycles
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-(4-pyridin-4-ylpyrazol-1-yl)ethyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S2/c19-22(20,14-2-1-9-21-14)17-7-8-18-11-13(10-16-18)12-3-5-15-6-4-12/h1-6,9-11,17H,7-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASLGAEMTADRYEO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)NCCN2C=C(C=N2)C3=CC=NC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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